molecular formula C15H21NO5 B7796209 D,L-N-Boc-N-methyltyrosine

D,L-N-Boc-N-methyltyrosine

Cat. No.: B7796209
M. Wt: 295.33 g/mol
InChI Key: APVBZIOLJVJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-N-Boc-N-methyltyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the hydroxyl group is methylated. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-N-Boc-N-methyltyrosine typically involves the protection of the amino group of tyrosine with a Boc group and the methylation of the hydroxyl group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methylation of the hydroxyl group can be carried out using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

D,L-N-Boc-N-methyltyrosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized quinones.

Scientific Research Applications

D,L-N-Boc-N-methyltyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-N-Boc-N-methyltyrosine involves its interaction with enzymes and proteins. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the compound can interact with specific molecular targets, such as enzymes involved in peptide synthesis, and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D,L-N-Boc-N-methyltyrosine is unique due to its specific combination of Boc protection and methylation, which provides stability and versatility in various synthetic applications. Its ability to undergo selective deprotection and substitution reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVBZIOLJVJCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.